

physical and chemical properties of phospholidine

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Compound of Interest

Compound Name: Phospholane

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Phospholidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholidine, systematically known as **phospholane**, is a saturated five-membered heterocyclic organophosphorus compound. It is the parent compound of a class of **phospholanes** that have garnered significant interest in various chemical and biological fields. Substituted **phospholanes** are particularly valued as ligands in asymmetric catalysis. This technical guide provides a detailed overview of the core physical and chemical properties of **phospholane**, its synthesis, and its reactivity. While the biological activities of the parent **phospholane** are not extensively documented, this guide will touch upon the broader context of organophosphorus compounds in biological systems.

Physical and Chemical Properties

Phospholane is a colorless liquid at standard conditions.^[1] Its fundamental properties are summarized below.

General and Physical Properties

The key physical and quantitative properties of **phospholane** are presented in Table 1.

Property	Value	Reference
Molecular Formula	C4H9P	[2]
Molecular Weight	88.09 g/mol	[2]
Appearance	Colorless liquid	[1]
Boiling Point	100–103 °C	[1]
Enthalpy of Vaporization	37.40 kJ/mol at 302.00 K	[3]
LogP (Octanol/Water)	1.459	[3]
Water Solubility (log)	2.57 (mol/L)	[3]

Computed Properties

Computed molecular descriptors for **phospholane** are detailed in Table 2.

Property	Value	Reference
IUPAC Name	phospholane	[2]
InChI	InChI=1S/C4H9P/c1-2-4-5-3-1/h5H,1-4H2	[2]
InChIKey	GWLJTAJEHRYMCA-UHFFFAOYSA-N	[2]
SMILES	C1CPCC1	[1]
Canonical SMILES	C1CCPC1	[2]
CAS Number	3466-00-0	[1][2]
ChEBI ID	33133	[1]
Exact Mass	88.044187285 Da	[2]
Topological Polar Surface Area	0 Å ²	[2]
Heavy Atom Count	5	[2]

Synthesis and Experimental Protocols

Several synthetic routes to **phospholanes** and their derivatives have been developed. Below are detailed protocols for key synthetic methods.

Synthesis of 3-Substituted 1H-Phospholane Oxides

This method involves the in-situ substitution of an aluminum atom by a phosphorus atom in a five-membered cyclic alumolane using phosphorus trichloride.^[4]

Experimental Protocol:

- In a round-bottomed flask at 0 °C, charge bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂, 0.25 mmol).
- Add triethylaluminum and the desired α -olefin.
- Raise the temperature to 40 °C and stir the mixture for 4 hours.
- Cool the reaction mixture to between -5 and -10 °C.
- Add a solution of phosphorus trichloride (15 mmol) in dichloromethane (7 mL).
- Stir the mixture at room temperature for 4–6 hours until the solution becomes discolored.
- Hydrolyze the mixture with water.
- Extract the reaction products with dichloromethane.
- Dry the organic phase with magnesium sulfate (MgSO₄).
- Evaporate the solvent and purify the residue by vacuum distillation to yield the 1H-**phospholane** oxide as a colorless oil.^[4]

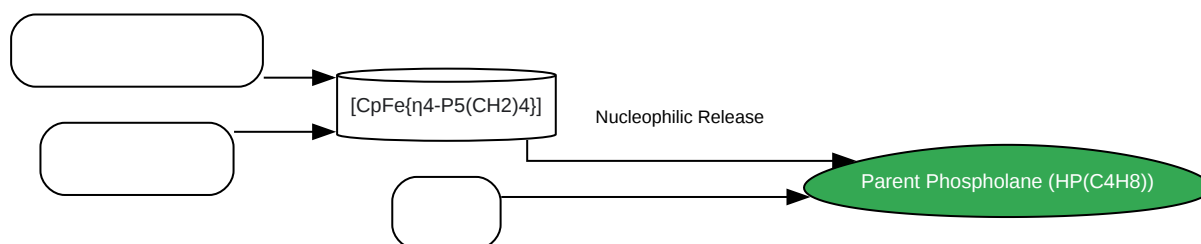
Synthesis of 3-Substituted 1H-**Phospholane** Oxides.

Synthesis of Parent Phospholane via a Pentaphosphaferrocene-mediated Route

A novel route provides access to the parent **phospholane**, which was previously unreported.[5]
[6] This method utilizes an iron-phosphorus complex as a P-atom carrier.

Experimental Protocol:

- Synthesize the precursor complex $[\text{CpFe}\{\eta^4\text{-P5}(\text{CH}_2)_4\}]$ by reacting $[\text{K}(\text{dme})_2]_2[\text{CpFe}(\eta^4\text{-P5})]$ with 1,4-dibromobutane.[5][7]
- The parent **phospholane** is released from the precursor complex by reaction with a nucleophile such as lithium aluminum hydride (LiAlH_4) in a suitable solvent (e.g., THF- d_8).[5]
- The resulting parent **phospholane** ($\text{HP}(\text{C}_4\text{H}_8)$) can be isolated by distillation from the reaction mixture.[5]



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Pentaphosphaferrocene-mediated Synthesis of Parent **Phospholane**.

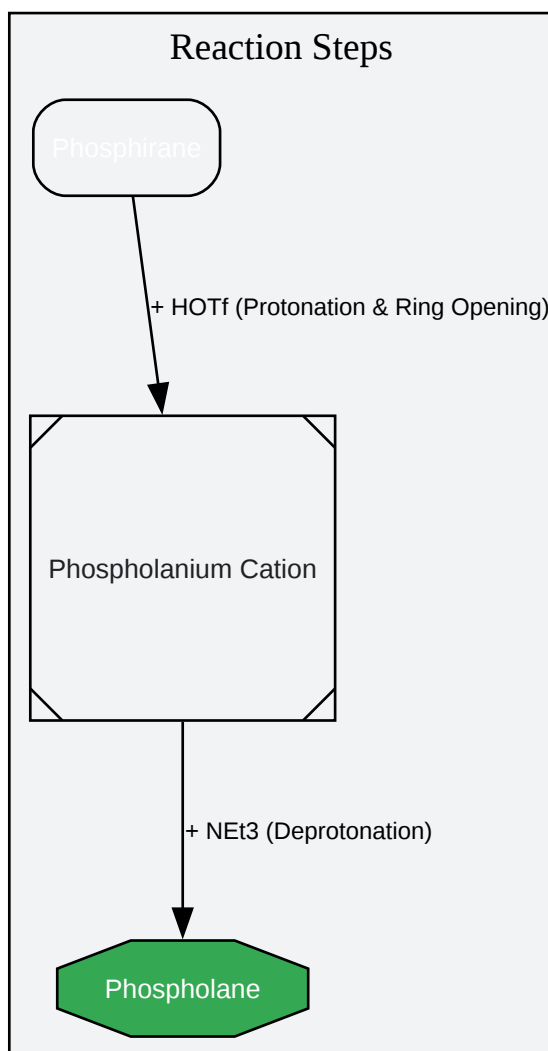
Synthesis via Ring Opening and C–H Activation

Phospholanes can also be synthesized through the protonation of P-stereogenic phosphiranes, which leads to ring opening and subsequent cyclophosphination.[8][9]

Experimental Protocol:

- Treat a solution of syn-MesPCH₂CHR (where Mes is a bulky aryl group) with triflic acid (HOTf). This results in the formation of a phospholanium cation.[8]
- Monitor the reaction via $^{31}\text{P}\{^1\text{H}\}$ NMR spectroscopy.

- Deprotonate the resulting phospholanium triflate salt with a base such as triethylamine (NEt₃) in a solvent like dichloromethane (CH₂Cl₂).^{[8][9]}
- The **phospholane** product can be isolated and purified, for example, by chromatography on silica.^[8]



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Phospholane Synthesis via Phosphirane Ring Opening.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of **phospholane** and its derivatives.

NMR Spectroscopy

- **³¹P NMR**: This is a key technique for characterizing organophosphorus compounds. The parent **phospholane** (HP(C₄H₈)) exhibits a doublet of triplets in its ³¹P NMR spectrum at δ = -70.8 ppm (1JP-H = 187 Hz, 2JP-H = 21 Hz) in THF-d₈.^[10] Substituted **phospholanes** show a range of chemical shifts depending on the nature of the substituents on the phosphorus atom and the ring. For instance, deprotonation of a specific phospholanium cation yielded a **phospholane** with a ³¹P{¹H} NMR signal at δ -16.5.^{[8][9]}
- **¹H and ¹³C NMR**: These techniques provide information about the carbon-hydrogen framework of the molecule.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation patterns of **phospholane** and its derivatives, confirming their molecular formula.^[10] For more complex phosphorylated molecules, gas chromatography with mass spectrometry (GC-MS) can be employed after derivatization.^[11]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups. While specific IR data for the parent **phospholane** is not readily available in the cited literature, computational studies have been performed on a wide range of phosphorus-bearing molecules, which can aid in the interpretation of their IR spectra.^{[12][13]}

Chemical Reactivity

Phospholane and its derivatives exhibit reactivity characteristic of phosphines, including nucleophilic attack and oxidation. Their strained ring structure in some derivatives can also lead to specific reactions.

- **Ligand in Catalysis**: Substituted **phospholanes**, such as DuPhos, are highly effective ligands in asymmetric hydrogenation and other catalytic processes.^{[1][14]}
- **Ring Opening**: Protonation of phosphiranes with a strong acid like triflic acid can induce ring opening, followed by an intramolecular C-H activation to form a more stable five-membered **phospholane** ring.^{[8][9]}

- Coordination Chemistry: As a phosphine, **phospholane** can act as a ligand, coordinating to metal centers. For example, the parent **phospholane** reacts with $[\text{Pt}(\text{PhCN})_2\text{Cl}_2]$ to form a square planar cis-complex.[\[10\]](#)

Biological Activity and Signaling Pathways

The direct biological activity and involvement in signaling pathways of the parent **phospholane** are not well-documented in current literature. However, the broader class of organophosphorus compounds, particularly phospholipids, are fundamental to cellular structure and signaling.

- Phospholipids: These are essential components of cell membranes and are involved in numerous signaling pathways.[\[15\]](#)
- Phosphanes: Six-membered phosphorus heterocycles (phosphanes) have been investigated as potential anticancer agents, showing antiproliferative activity against various cancer cell lines.[\[16\]](#)
- Bisphosphonates: These compounds, which contain a P-C-P core, are a class of drugs used to treat bone disorders by inhibiting bone resorption. Their mechanism of action involves the inhibition of farnesyl pyrophosphate synthase in the mevalonate pathway.[\[17\]](#)

While there is no direct evidence of **phospholane** itself acting as a signaling molecule, the diverse biological roles of other organophosphorus compounds suggest that synthetic **phospholane** derivatives could be of interest in drug discovery and development. The biological production of **phospholane** has been suggested to occur in highly anoxic environments.[\[15\]](#)

Conclusion

Phospholidine, or **phospholane**, is a foundational organophosphorus heterocycle with well-characterized physical and chemical properties. Advances in synthetic chemistry have provided accessible routes to the parent compound and its derivatives, which are of significant importance, particularly as ligands in asymmetric catalysis. While the specific biological roles of **phospholane** remain an area for further investigation, the established importance of more complex organophosphorus compounds in biology and medicine highlights the potential of the **phospholane** scaffold for the development of new therapeutic agents and research tools.

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